Physicochemical Property Shift: Ethyl Glycinate Ester vs. Free Carboxylic Acid Analog (CAS 926204-94-6)
The target compound differs from its closest commercially available analog — {2-[(2-pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS 926204-94-6) — by esterification of the terminal carboxylic acid to the ethyl ester. This single transformation eliminates two hydrogen-bond donor (HBD) sites present in the free acid (2 HBD) . The molecular weight increases from 264.26 to 292.32 g/mol (+28.06 Da, +10.6%) and the predicted lipophilicity rises relative to the free acid's XLogP3-AA of −0.2, consistent with the removal of the ionizable carboxyl group . These changes shift the compound further toward lead-like chemical space — reduced HBD count correlates with improved passive membrane permeability in empirical guidelines such as Lipinski's and Veber's rules — without altering the core pyrazine–thiazole pharmacophore.
HBD −1
Charge neutral vs free acid
| Evidence Dimension | Physicochemical property profile (MW, HBD count, lipophilicity indicator) |
|---|---|
| Target Compound Data | MW 292.32 g/mol; HBD count ~1 (amide NH only); HBA count ~7; ethyl ester (neutral, non-ionizable at physiological pH) |
| Comparator Or Baseline | CAS 926204-94-6 (free acid): MW 264.26 g/mol; HBD count 2; HBA count 7; XLogP3-AA −0.2; free carboxylic acid (ionizable, anionic at physiological pH) |
| Quantified Difference | ΔMW = +28.06 g/mol (+10.6%); ΔHBD = −1; elimination of anionic charge at pH 7.4; estimated ΔcLogP ≈ +1.0 to +1.5 units (ester vs. acid, by fragment-based estimation) |
| Conditions | Computed physicochemical properties from PubChem (free acid) and molecular formula–based estimation (target compound); no experimental logP or pKa data available for either compound in the public domain |
Why This Matters
The ester form offers superior membrane permeability potential and avoids the anionic carboxylate that may limit passive diffusion or complicate salt formation during purification, making this compound a preferred intermediate for cell-based assays or further medicinal chemistry elaboration compared to the free acid.
- [1] PubChem. {2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid – Compound Summary. CID 16776693, Computed Properties: MW 264.26 g/mol, XLogP3-AA -0.2, TPSA 133 Ų, HBD 2, HBA 7, Rotatable Bond Count 4. View Source
